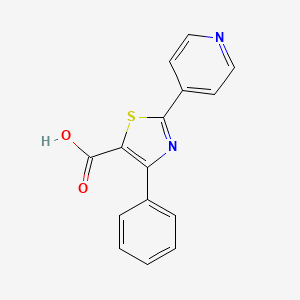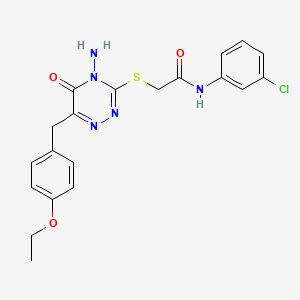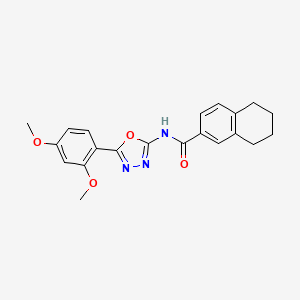![molecular formula C11H14F3N5 B2946112 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine CAS No. 1006319-18-1](/img/structure/B2946112.png)
3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine (CAS# 1006319-18-1) is a research chemical . It has a molecular weight of 273.26 and a molecular formula of C11H14F3N5 . The compound is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a trifluoromethyl group and a propylamine group attached to the pyrazole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.26 and a molecular formula of C11H14F3N5 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Mécanisme D'action
Target of Action
It is known that pyrazoles, which are part of the compound’s structure, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Pharmacokinetics
The compound’s molecular weight is 27326, and it has a topological polar surface area of 617 . These properties can influence the compound’s bioavailability.
Result of Action
Changes in the structure of pyrazoles translate into changes in properties, which could potentially influence the biological activities of targets bearing a pyrazole moiety .
Action Environment
The compound’s properties, such as its molecular weight and topological polar surface area, could potentially influence its interaction with the environment .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is available commercially. In addition, it is not toxic and is stable under a wide range of conditions. However, it is not soluble in water, which can limit its use in certain experiments. Furthermore, it can be difficult to obtain consistent results when using this compound in laboratory experiments.
Orientations Futures
The potential applications of 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole are vast and the future directions of this compound are numerous. Future research could focus on further exploring its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. In addition, it could be studied for its potential use in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and HIV/AIDS. Furthermore, it could be studied for its potential use in the synthesis of various pharmaceuticals. Finally, further research could be conducted to explore its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole is typically accomplished through the reaction of 1-methylpyrazole with 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehylmagnesium bromide in anhydrous dimethylformamide (DMF). The reaction is typically conducted at room temperature for 1-2 hours and yields a product with a purity of 95%. This method has been used successfully in the synthesis of a range of other compounds related to 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole.
Applications De Recherche Scientifique
Trifluoromethyl-pyrazolyl-1-methylpyrazole has been studied extensively for its potential applications in medicinal chemistry. This compound has been found to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. In addition, it has been studied for its potential use in the synthesis of various pharmaceuticals. Furthermore, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer’s disease, and HIV/AIDS.
Propriétés
IUPAC Name |
3-[5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)17-19(9)4-2-3-15/h5-7H,2-4,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZYNBJVMRLSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946030.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2946031.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)

![N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2946035.png)
![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate](/img/structure/B2946036.png)



![Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2946044.png)

![methyl N-[4-(fluorosulfonyl)phenyl]carbamate](/img/structure/B2946048.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2946052.png)
